BML-286

Description

The Wnt Signaling Pathway: Fundamental Biological Roles and Aberrant States

The Wnt signaling pathway is a crucial and evolutionarily conserved cell-cell communication system that plays a fundamental role in embryonic development and the maintenance of adult tissue homeostasis. biologists.com This pathway is integral to processes such as stem cell renewal, cell proliferation, and cell differentiation. biologists.com During embryogenesis, Wnt signaling is essential for establishing body axes, patterning tissues, and organ morphogenesis. biologists.comnih.gov In adult organisms, it is critical for the self-renewal of stem cells in various tissues, including the intestine and skin, and for tissue repair and regeneration. embopress.org

The "canonical" Wnt pathway, the most extensively studied branch, revolves around the regulation of the protein β-catenin. nih.gov In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. embopress.org When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin. nih.govembopress.org In the nucleus, β-catenin associates with TCF/Lef transcription factors to activate the expression of Wnt target genes. nih.gov

Given its profound influence on cell proliferation and fate, it is not surprising that dysregulation of the Wnt signaling pathway is implicated in a variety of diseases. Aberrant activation of this pathway, often due to mutations in key components like APC or β-catenin, is a hallmark of many cancers, particularly colorectal cancer. nih.gov Overactive Wnt signaling can lead to uncontrolled cell growth and tumor formation. nih.gov Conversely, insufficient Wnt signaling can contribute to developmental defects and has been associated with conditions like osteoporosis-pseudoglioma syndrome, which is characterized by reduced bone mass. scienceopen.com

Dishevelled Proteins as Critical Mediators of Wnt Signaling and Research Targets

Central to the transduction of the Wnt signal from the cell surface receptors to the downstream effectors are the Dishevelled (Dvl) proteins. wikipedia.org Dvl is a cytoplasmic phosphoprotein that acts directly downstream of the Frizzled receptors. wikipedia.org It functions as a crucial scaffold, relaying the Wnt signal and playing a pivotal role in both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways. wikipedia.orgsdbonline.org

Human Dvl proteins are characterized by three highly conserved domains: an N-terminal DIX (Dishevelled and Axin) domain, a central PDZ (Post-synaptic density protein-95, Disk large tumor suppressor, Zonula occludens-1) domain, and a C-terminal DEP (Dishevelled, Egl-10, and Pleckstrin) domain. nih.gov Each of these domains mediates specific protein-protein interactions that are essential for signal propagation. sdbonline.org

The PDZ domain, in particular, is a critical protein-protein interaction module. nih.govcopernicus.org It is known to interact directly with the C-terminal tail of the Frizzled receptor, thereby recruiting Dvl to the plasma membrane upon Wnt stimulation. nih.gov This interaction is a key initial step in the activation of the Wnt pathway. The indispensable role of the Dvl PDZ domain in transducing the Wnt signal makes it an attractive target for therapeutic intervention and for the development of molecular probes to study the pathway. nih.govresearchgate.net By targeting this specific interaction, it is possible to modulate Wnt signaling activity. nih.gov

Overview of BML-286 as a Small Molecule Modulator in Academic Research

This compound is a cell-permeable small molecule that has been identified as an inhibitor of the Wnt signaling pathway. probechem.com Its mechanism of action is centered on its ability to bind to the PDZ domain of Dishevelled proteins. probechem.com This interaction competitively inhibits the binding of the Dvl PDZ domain to its natural partners, such as the Frizzled receptor, thereby disrupting the downstream signaling cascade. probechem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Alternate Name | 3289-8625 |

| Mechanism of Action | Disrupts Wnt signaling by binding to the PDZ domain of Dishevelled |

| Binding Affinity (Kd) | 10.6 µM |

| Molecular Formula | C₂₂H₁₈N₂O₄ |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 294891-81-9 |

Detailed research findings have demonstrated the efficacy of this compound in various experimental models. In cell-based assays, this compound has been shown to effectively block Wnt3a-induced transcriptional activity. probechem.com Studies on prostate cancer PC-3 cells, which are known to be dependent on the Wnt pathway for growth, have shown that this compound can suppress cell proliferation and reduce the levels of β-catenin. nih.govprobechem.com

The utility of this compound extends to in vivo studies as well. Research using Xenopus embryos, a classic model for developmental biology, has shown that this compound can block Wnt signaling during embryonic development. nih.govprobechem.com Furthermore, in a mouse model, this compound was found to inhibit Wnt signaling and reduce apoptosis in the hyaloid vessel system, a temporary vascular network in the developing eye. nih.govnih.gov These findings underscore the value of this compound as a specific and effective tool for investigating the multifaceted roles of the Wnt signaling pathway in diverse biological contexts.

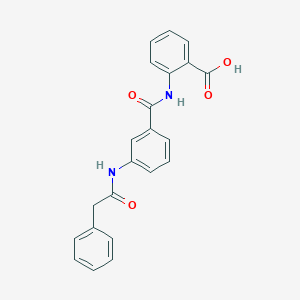

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGIRQUECFHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411073 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294891-81-9 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Bml 286 Action

Targeting Dishevelled (Dvl) PDZ Domains

Dishevelled (Dvl) proteins are central mediators of Wnt signaling, relaying signals from membrane-bound Frizzled (FZD) receptors to downstream effectors nih.govnih.gov. Dvl possesses several conserved domains, including the PDZ (PSD95/Dlg1/ZO-1) domain, which is instrumental in its function.

Specific Molecular Interactions and Binding Characterization with Dvl

BML-286 functions as a small molecule inhibitor specifically targeting the PDZ domain of Dishevelled (Dvl) jinpanlab.com. This interaction is characterized by a dissociation constant (K D) of 10.6 µM, indicating its binding affinity for the Dvl PDZ domain jinpanlab.com. The compound acts as a competitive inhibitor of Wnt signaling, suggesting that it directly interferes with the binding of natural ligands or interacting proteins to the Dvl PDZ domain jinpanlab.com. This compound is also noted for its cell-permeable nature, allowing it to exert its effects intracellularly jinpanlab.com.

| Compound | Target | Dissociation Constant (K D) | Cell Permeability |

| This compound | Dvl PDZ Domain | 10.6 µM | Yes |

The PDZ domain of Dvl is critical for its recruitment to the cell membrane by Frizzled receptors, a foundational step in Wnt pathway activation nih.gov. Inhibition of the Dvl PDZ domain by small molecules or peptides has been shown to antagonize Wnt/β-catenin activity nih.gov.

Disruption of Frizzled-Dishevelled Complex Formation

Canonical Wnt signaling is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor LRP5/6 nih.govnih.gov. This ligand-receptor binding leads to the recruitment of Dishevelled (Dvl) and Axin to the intracellular domains of FZD and LRP5/6, forming a crucial signaling complex. Dvl interacts with FZD and other co-receptors to facilitate Wnt signal transduction nih.gov. While direct evidence of this compound physically disrupting a pre-formed Frizzled-Dishevelled complex is not explicitly detailed, its competitive inhibition of the Dvl PDZ domain implies an interference with the necessary protein-protein interactions required for the proper assembly and function of this complex jinpanlab.com. By targeting the PDZ domain, which is essential for Dvl's membrane localization and interaction with Frizzled nih.gov, this compound effectively impedes the formation or stability of the Frizzled-Dishevelled signaling platform, thereby blocking downstream Wnt pathway activation.

Impact on Canonical Wnt Signaling Transduction

This compound exerts a significant inhibitory effect on the canonical Wnt signaling pathway, which is critical for various cellular processes, including cell proliferation, differentiation, and embryonic development nih.gov. Aberrant activation of this pathway is implicated in numerous diseases, including cancer.

Inhibition of Wnt3a-Induced Transcriptional Activation

Wnt3a is a well-established ligand that potently activates the canonical Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin and subsequent transcriptional activation of Wnt target genes. Research findings demonstrate that this compound effectively inhibits Wnt signaling, as evidenced by a reduction in luciferase reporter activity jinpanlab.com. Specifically, this compound at a concentration of 3 µM was shown to reduce luciferase activity by approximately 2-fold in 293 cell lines stably transfected with a luciferase reporter, a common method for assessing Wnt/β-catenin transcriptional activity jinpanlab.com. This indicates that this compound directly counteracts the transcriptional activation induced by Wnt3a, thereby dampening the Wnt signal.

| Compound | Concentration | Effect on Wnt Signaling (Luciferase Activity) | Cell Line |

| This compound | 3 µM | ~2-fold reduction | 293 |

Regulation of Beta-Catenin Subcellular Localization and Cellular Levels

A hallmark of canonical Wnt pathway activation is the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus nih.gov. In the absence of Wnt signals, β-catenin is constitutively targeted for degradation by a "destruction complex" comprising APC, Axin, GSK3β, and CK1 nih.gov.

This compound has been shown to suppress cell proliferation and reduce β-catenin levels in prostate cancer PC-3 cells jinpanlab.com. Furthermore, it decreases the levels of β-catenin in both the cytosolic and membrane fractions of these cells jinpanlab.com. This action suggests that this compound promotes the degradation of β-catenin or prevents its accumulation, thereby mimicking the "OFF" state of the Wnt pathway where β-catenin levels are kept low. The regulation of β-catenin's subcellular localization is crucial, as its accumulation in the cytoplasm and nucleus is associated with oncogenic functions, while membrane-bound β-catenin mediates cell-cell adhesion.

| Compound | Cell Type | Effect on β-Catenin Levels | Effect on β-Catenin Subcellular Localization |

| This compound | Prostate Cancer PC-3 Cells | Reduced | Decreased in cytosolic and membrane fractions |

Modulation of TCF-4 Dependent Gene Expression

The ultimate outcome of canonical Wnt signaling is the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) dependent gene expression. When β-catenin accumulates and translocates to the nucleus, it forms a complex with TCF/LEF transcription factors, including TCF-4 (also known as TCF7L2), to activate the transcription of Wnt-responsive target genes. These target genes include, but are not limited to, MYC, cyclin D1, Axin2, Cdx1, Brachyury, OCT4, NANOG, and CCND1, which are involved in cell proliferation, survival, and differentiation.

Given this compound's ability to inhibit Wnt signaling, reduce Wnt3a-induced transcriptional activation, and decrease β-catenin levels and its nuclear translocation, it logically follows that this compound modulates (inhibits) TCF-4 dependent gene expression nih.govjinpanlab.com. By preventing β-catenin from reaching the nucleus and associating with TCF-4, this compound effectively shuts down the transcriptional machinery responsible for driving the expression of these Wnt target genes.

| Pathway Component | Role in Canonical Wnt Signaling | Impact of this compound |

| Dvl PDZ Domain | Signal transduction from Frizzled | Inhibits, K D = 10.6 µM jinpanlab.com |

| Frizzled-Dvl Complex | Initial signal assembly | Implied disruption nih.govjinpanlab.com |

| Wnt3a-induced Transcriptional Activation | Drives gene expression | Inhibited (~2-fold reduction in luciferase activity) jinpanlab.com |

| Beta-Catenin Levels | Key effector, accumulates in active state | Reduced (cytosolic and membrane fractions) jinpanlab.com |

| TCF-4 Dependent Gene Expression | Final transcriptional output | Modulated (inhibited) nih.govjinpanlab.com |

In Vitro Characterization of Bml 286 Biological Activities

Investigations into Cellular Proliferation and Survival

Effects on Neoplastic Cell Lines (e.g., Prostate Cancer PC-3 Cells)

BML-286 has been demonstrated to suppress the Wnt pathway-dependent growth of prostate cancer PC-3 cells in in vitro studies. Research indicates that this compound exhibits an inhibitory concentration 50% (IC50) of 12.5 µM against PC-3 cell growth. At concentrations of 50 µM or greater, this compound reduced PC-3 cell growth by 16% over a 72-hour period chemicalbook.comchemdad.com.

Table 1: Effect of this compound on Prostate Cancer PC-3 Cell Growth (In Vitro)

| Cell Line | Target Pathway | Mechanism | IC50 (µM) | Growth Inhibition at ≥50 µM (72h) |

| PC-3 | Wnt signaling | Dvl-PDZ domain inhibition | 12.5 | 16% |

Chemosensitization in Drug-Resistant Cancer Models (e.g., A2780/Taxol Cells)

Based on available research, no specific in vitro data directly linking this compound to chemosensitization effects in drug-resistant cancer models, such as A2780/Taxol cells, has been identified. Studies involving A2780/Taxol cells primarily focus on other compounds or mechanisms for reversing paclitaxel (B517696) resistance nih.govfrontiersin.orgnih.govnih.gov.

Apoptosis Regulation in Cellular Systems

Suppression of Apoptotic Processes in Specific Cell Types (e.g., Hyaloid Vascular Endothelial Cells)

While this compound has been reported to suppress Wnt pathway-mediated apoptosis of hyaloid vascular endothelial cells, the documented evidence pertains to in vivo studies. Specifically, it was shown to reduce apoptosis in the hyaloid vessels of mouse eyes via vitreous injection medkoo.comchemicalbook.comchemdad.com. As of the current review, no direct in vitro studies characterizing this compound's effects on apoptosis in hyaloid vascular endothelial cells have been found.

Modulation of General Cellular Processes and Phenotypes

Inhibition of Macropinocytic Uptake

This compound has been identified as an inhibitor of macropinocytic uptake. In in vitro experiments, this compound, acting as a Dishevelled inhibitor, dose-dependently decreased the macropinocytic uptake of Bacillus Calmette-Guerin (BCG) in 5637 cells (Ras WT) nih.govaacrjournals.org. This effect was observed as part of a panel of small-molecule inhibitors targeting the canonical Wnt pathway, all of which reduced macropinocytic uptake. Importantly, under the conditions tested, this compound did not induce significant cell death nih.gov.

Table 2: Effect of this compound on Macropinocytic Uptake (In Vitro)

| Cell Line | Process Inhibited | Mechanism | Effect on Uptake | Cytotoxicity |

| 5637 (Ras WT) | Macropinocytic uptake of BCG | Dishevelled inhibition | Dose-dependent decrease | Not significant |

Influence on Luciferase Reporter Activity in Wnt-Sensitive Cell Lines

A key aspect of this compound's in vitro characterization is its demonstrated influence on luciferase reporter activity in Wnt-sensitive cell lines. Luciferase reporter assays are widely utilized to monitor the transcriptional activity of the Wnt/β-catenin pathway, often employing constructs where luciferase expression is driven by TCF (T-cell factor)/LEF (lymphoid enhancer factor)-responsive elements nih.govnih.govbpsbioscience.com.

Research findings indicate that this compound effectively inhibits Wnt signaling, leading to a reduction in luciferase activity probechem.com. Specifically, in a 293 cell line that was stably transfected with a luciferase reporter, treatment with this compound at a concentration of 3 µM resulted in an approximate 2-fold reduction in luciferase activity probechem.com. This inhibitory effect further manifests as approximately 50% inhibition of Wnt3a-induced transcriptional activity in 293 cell SuperTopflash reporter assays at the same 3 µM concentration chemdad.com. These results underscore this compound's capacity to modulate Wnt pathway activity at a transcriptional level.

The detailed research findings regarding this compound's influence on luciferase reporter activity are summarized in the table below.

Table 1: Influence of this compound on Luciferase Reporter Activity in 293 Cell Lines

| Cell Line | This compound Concentration | Effect on Luciferase Activity | Inhibition Percentage (Wnt3a-induced) |

| 293 (Stably Transfected with Luciferase Reporter) | 3 µM | ~2-fold reduction | Not specified directly for this exact setup probechem.com |

| 293 SuperTopflash Reporter Assays | 3 µM | Inhibition of Wnt3a-induced transcription | ~50% chemdad.com |

In Vivo Pharmacological and Biological Assessments of Bml 286

Developmental Biology Models

The Wnt signaling pathway plays a fundamental and evolutionarily conserved role in various stages of embryonic development, including cell fate specification, patterning, and morphogenesis. Aberrant Wnt signaling can lead to developmental abnormalities. biosynth.com

Studies have investigated the capacity of BML-286 to counteract developmental defects induced by overactive Wnt signaling. In Xenopus embryos, the injection of Wnt3A mRNA is known to induce specific developmental abnormalities, often manifesting as deformities. This compound has demonstrated efficacy in preventing these Wnt3A mRNA-induced Xenopus embryo deformations. An effective concentration of 25 µM of this compound was observed to prevent these abnormalities. chemdad.com This finding underscores this compound's ability to interfere with canonical Wnt signaling pathways that are crucial for proper embryonic axis formation and development. biosynth.com

Table 1: Effect of this compound on Wnt3A mRNA-Induced Xenopus Embryo Deformation

| Model System | Intervention | This compound Effective Concentration | Observed Effect | Citation |

| Xenopus Embryos | Wnt3A mRNA injection-induced deformation | 25 µM | Effectively prevented embryo deformation | chemdad.com |

Ocular Pathophysiology Models

The Wnt signaling pathway is a pivotal regulator of vascular morphogenesis within the eye, influencing processes such as the regression of hyaloid vessels and the development of structured retinal vasculature. Dysregulation of Wnt signaling can contribute to pathological ocular neovascularization. chemdad.com

This compound has been assessed for its therapeutic potential in ocular pathophysiology models, particularly concerning the transient hyaloid vasculature. During normal ocular development, the hyaloid vessels, which initially provide nourishment to the developing lens and retina, undergo programmed regression. This regression involves Wnt pathway-mediated apoptosis of the vascular endothelial cells. chemdad.com In murine ocular models, this compound was shown to suppress Wnt pathway-mediated apoptosis of the hyaloid vascular endothelial cells. This effect was observed following vitreous injection of this compound at a dose of 144 fmol per 120 nl per eye in vivo. chemdad.com This demonstrates this compound's capacity to modulate Wnt signaling in a living organism to influence specific ocular developmental processes.

Table 2: Effect of this compound on Wnt Pathway-Mediated Apoptosis in Murine Ocular Models

| Model System | Target Process | This compound Dose/Administration Method | Observed Effect | Citation |

| Murine Ocular Models | Wnt pathway-mediated apoptosis in hyaloid vasculature | 144 fmol/120 nl/eye (vitreous injection) | Suppressed apoptosis of hyaloid vascular endothelial cells | chemdad.com |

Broader Systemic Effects in Organismal Models

While this compound has demonstrated specific in vivo effects in developmental and ocular models, comprehensive data on its broader systemic effects in other organismal models are not extensively detailed in the provided research findings. The compound's utility as a tool for dissecting Wnt signaling pathways extends to other cellular contexts. For instance, this compound has been shown to suppress the Wnt pathway-dependent growth of prostate cancer PC-3 cells in vitro, demonstrating a 16% inhibition over 72 hours at concentrations ≥50 µM, with an IC50 of 12.5 µM. chemdad.com However, this specific observation pertains to cellular assays rather than in vivo organismal models for broader systemic effects.

Academic Implications and Future Research Trajectories

BML-286 as a Research Probe for Wnt Signaling Biology

This compound's specific mechanism of action makes it an indispensable research probe for understanding Wnt signaling.

This compound functions by disrupting the interaction between Frizzled (Fz) receptors and Dishevelled (Dvl) proteins, a pivotal step in the activation of the Wnt signaling cascade. By targeting the PDZ domain of Dvl, this compound effectively blocks Wnt3a-induced transcription activity, thereby inhibiting Wnt signaling numberanalytics.comuq.edu.au. This inhibitory action has been demonstrated to reduce luciferase activity in SuperTopflash reporter assays, providing a quantifiable measure of Wnt pathway inhibition numberanalytics.comecancer.org. The ability of this compound to specifically interfere with this crucial protein-protein interaction allows researchers to dissect the downstream events of the Wnt pathway, elucidating the roles of various components and their dynamic interplay in different cellular processes. Its cell-permeable nature further enhances its utility for both in vitro and in vivo studies uq.edu.auecancer.org.

The targeted inhibition of the Dvl PDZ domain by this compound provides direct insights into the multifaceted functions of Dvl in diverse cellular contexts numberanalytics.comuq.edu.auecancer.org. Research utilizing this compound has revealed its capacity to suppress the growth of prostate cancer PC-3 cells, indicating Dvl's involvement in cancer cell proliferation numberanalytics.comuq.edu.au. Furthermore, this compound has been shown to effectively prevent Wnt3a mRNA injection-induced Xenopus embryo deformation and to suppress Wnt pathway-mediated apoptosis of hyaloid vascular endothelial cells in mouse eyes in vivo numberanalytics.comuq.edu.au. These findings underscore Dvl's critical role in developmental processes, cell survival, and disease progression, highlighting this compound as a valuable tool for exploring Dvl's functional contributions in various physiological and pathological settings.

Translational Research Perspectives

The insights gained from this compound as a research probe extend to translational research, informing the development of novel therapeutic strategies.

The Wnt/β-catenin pathway is frequently aberrantly activated in numerous cancers, driving tumor initiation, progression, and metastasis ecancer.orgnews-medical.net. This compound's demonstrated ability to suppress the Wnt pathway-dependent growth of prostate cancer PC-3 cells and reduce β-catenin levels in both cytosolic and membrane fractions of these cells establishes a conceptual framework for Wnt-targeted anti-cancer strategies numberanalytics.comuq.edu.auecancer.org. By inhibiting Dvl, a key transducer of Wnt signals, this compound offers a mechanism to disrupt the aberrant Wnt signaling that fuels cancer cell proliferation numberanalytics.comuq.edu.auecancer.org. Furthermore, this compound has been shown to sensitize A2780/Taxol cells to paclitaxel (B517696), suggesting its potential utility in combination therapies to overcome drug resistance in cancer treatment ecancer.org. This highlights the therapeutic promise of targeting Dvl-mediated Wnt signaling as a strategy against various malignancies.

Beyond its implications in cancer, the Wnt signaling pathway plays crucial roles in a broad spectrum of physiological and pathological processes, including embryonic development, adult tissue homeostasis, bone diseases, neurodegenerative diseases, and chronic obstructive pulmonary diseases numberanalytics.comnih.govnih.gov. This compound's efficacy in suppressing Wnt pathway-mediated apoptosis in hyaloid vascular endothelial cells in mouse eyes suggests its potential utility in addressing other Wnt-associated pathologies where aberrant Dvl function contributes to disease pathogenesis numberanalytics.comuq.edu.au. Given the widespread involvement of Wnt signaling, the specific inhibition of Dvl by this compound opens avenues for exploring its therapeutic potential in conditions beyond cancer and eye-related disorders, particularly where modulating Dvl-dependent Wnt activity could offer therapeutic benefits.

Challenges and Prospective Research Avenues

Despite its promise, research into Wnt signaling and compounds like this compound faces inherent challenges. The Wnt signaling cascade is characterized by its remarkable complexity, involving a large number of ligands, receptors, and co-receptors, leading to multiple canonical and non-canonical branches numberanalytics.comnih.gov. This intricate network makes it challenging to selectively target aberrant Wnt signaling without disrupting its crucial roles in normal cellular processes, which could lead to undesirable side effects numberanalytics.comnih.gov. Additionally, the context-dependent nature of Wnt signaling, where its outcome can vary depending on the cellular and tissue environment, adds another layer of complexity to therapeutic development numberanalytics.com. Drug resistance also remains a significant challenge in Wnt-targeted therapies ecancer.orgnews-medical.net.

Prospective research avenues for this compound and Wnt pathway modulation include further elucidation of the precise mechanisms governing Wnt signaling regulation, especially within specific disease contexts numberanalytics.com. Developing novel therapeutic strategies that can selectively target particular branches of the Wnt pathway or exploit its context-dependent regulation is crucial for enhancing specificity and reducing off-target effects numberanalytics.com. Combination therapies, where this compound or similar Dvl inhibitors are used alongside other therapeutic agents, such as immune checkpoint inhibitors or anti-angiogenic agents, hold significant promise for improving treatment outcomes in complex diseases like cancer ecancer.orgnews-medical.net. Further investigation into the specificity of this compound and potential off-target interactions will also be vital for its continued development as a research tool and potential therapeutic agent. Expanding the exploration of this compound's utility in a broader range of Wnt-associated pathologies, where Dvl plays a critical role, represents a significant future direction.

Advanced Mechanistic Studies and Identification of Potential Secondary Targets

This compound functions as a small molecule inhibitor specifically targeting the PDZ domain of Dishevelled (Dvl), a protein indispensable for the proper functioning of Wnt signaling pathways. This inhibitory action disrupts the interaction between Frizzled (Fz) receptors and Dvl, a key step in Wnt signal transduction. Studies have demonstrated that this compound effectively blocks Wnt3a-induced transcription activity, showing approximately 50% inhibition at a concentration of 3 µM in 293 cell SuperTopflash reporter assays. chemicalbook.comchemdad.com Furthermore, it has been observed to suppress the Wnt pathway-dependent proliferation of prostate cancer PC-3 cells, exhibiting an IC50 of 12.5 µM and reducing growth by 16% over 72 hours at concentrations of 50 µM or greater. chemicalbook.comchemdad.com In in vivo models, this compound has been shown to prevent Wnt3A mRNA injection-induced Xenopus embryo deformation at an effective concentration of 25 µM. chemdad.com Additionally, it suppresses Wnt pathway-mediated apoptosis of hyaloid vascular endothelial cells in mouse eyes when administered via vitreous injection at a dose of 144 fmol/120 nl/eye. chemdad.com

While the primary mechanism of this compound is well-defined as an inhibitor of the Dvl PDZ domain, advanced mechanistic studies are crucial to fully characterize its molecular footprint. Future research could investigate:

Detailed Binding Kinetics and Structural Analysis: High-resolution structural studies (e.g., X-ray crystallography, cryo-electron microscopy) of this compound in complex with Dvl could provide atomic-level insights into its binding mode, informing the design of more potent and selective inhibitors.

Impact on Dvl Isoforms and Post-Translational Modifications: Dvl exists in multiple isoforms (Dvl1, Dvl2, Dvl3), and its activity is regulated by various post-translational modifications (e.g., phosphorylation, ubiquitination). Advanced studies could explore how this compound differentially affects Dvl isoforms and whether its inhibitory activity is modulated by Dvl's modification status.

Identification of Potential Secondary Targets: Although current research primarily identifies Dvl as its target, comprehensive target profiling assays (e.g., chemoproteomics, phenotypic screening in diverse cell lines) could reveal any off-target interactions or secondary targets that contribute to its observed biological effects. This would involve unbiased approaches to identify other proteins or pathways that this compound might inadvertently influence, providing a more complete picture of its cellular impact.

The following table summarizes key research findings related to this compound's mechanistic action:

| Target/Pathway | Effect of this compound | Concentration/Dose | Model System | Observed Outcome | Citation |

| Dvl PDZ domain | Inhibition (Kd) | 10.6 µM | In vitro | Disrupts Fz-Dvl interaction | chemicalbook.comchemdad.com |

| Wnt3a-induced transcription | Inhibition | 3 µM | 293 cell SuperTopflash reporter assays | ~50% inhibition | chemicalbook.comchemdad.com |

| Prostate cancer PC-3 cell growth | Suppression | ≥50 µM (IC50 = 12.5 µM) | PC-3 cells | 16% growth inhibition in 72h | chemicalbook.comchemdad.com |

| Wnt3A mRNA-induced Xenopus embryo deformation | Prevention | 25 µM | Xenopus embryos | Effective prevention | chemdad.com |

| Wnt pathway-mediated apoptosis | Suppression | 144 fmol/120 nl/eye | Mouse eyes (hyaloid vessels) | Apoptosis reduction in vivo | chemdad.com |

Investigation of Resistance Mechanisms and Combination Therapeutic Approaches

As a research tool, understanding potential resistance mechanisms to this compound is critical for its sustained utility in dissecting Wnt pathway biology. While specific published data on resistance mechanisms to this compound or combination therapeutic approaches involving this compound are not extensively detailed in the current literature, this remains a crucial area for future academic investigation.

Future research in this domain could encompass:

Elucidation of Resistance Mechanisms: Should this compound be applied in long-term cellular studies or in vivo models, cells or organisms might develop resistance. Investigations could focus on identifying genetic mutations (e.g., in Dvl or other Wnt pathway components) or epigenetic alterations that confer resistance. This might involve genomic sequencing of resistant cell lines or tissues to pinpoint specific changes that bypass this compound's inhibitory effect. Adaptive changes in Wnt pathway signaling, such as the activation of compensatory pathways or changes in protein expression, could also contribute to resistance and warrant detailed study.

Exploration of Combination Therapeutic Approaches (in Research Contexts): Given the complexity of the Wnt pathway and its crosstalk with other signaling networks, combining this compound with other inhibitors could offer enhanced research insights. For instance, combining this compound with inhibitors of other Wnt pathway components (e.g., β-catenin inhibitors, tankyrase inhibitors) or agents targeting parallel oncogenic pathways could reveal synergistic effects or uncover novel dependencies. Such studies would aim to understand how multi-target inhibition impacts Wnt signaling dynamics and cellular phenotypes, providing a more comprehensive understanding of pathway regulation.

The absence of published resistance mechanisms or combination therapeutic approaches for this compound specifically highlights a gap in the current academic understanding of this compound's long-term effects and potential for synergistic interactions within research models.

Compound Information

Q & A

Q. What are the primary molecular targets of BML-286 in the Wnt/β-catenin signaling pathway?

this compound binds to the PDZ domain of Dishevelled (Dvl) proteins, inhibiting Wnt3a-induced transcriptional activity and downstream β-catenin/TCF-dependent signaling . To validate target engagement, researchers should:

- Use co-immunoprecipitation (Co-IP) assays to confirm Dvl-BML-286 interaction.

- Perform luciferase reporter assays (e.g., TOPFlash/FOPFlash) to measure TCF/LEF transcriptional activity.

- Quantify β-catenin nuclear translocation via immunofluorescence or subcellular fractionation followed by western blotting .

Q. What standard in vitro assays are recommended to evaluate this compound’s anticancer efficacy?

- Cell viability assays : Use MTT or ATP-based assays (e.g., CellTiter-Glo) in Wnt-dependent cancer cell lines (e.g., PC-3 prostate cancer cells) with IC₅₀ calculations .

- Oxidative stress markers : Measure SOD, CAT, GSH, and MDA levels in T-2 toxin-induced injury models to assess antioxidant activity .

- Apoptosis assays : Quantify caspase-3/7 activation and Annexin V/PI staining in treated cells .

Advanced Research Questions

Q. How should researchers design dose-response experiments for this compound across heterogeneous cancer models?

- Range selection : Start with 0.1–100 µM based on prior IC₅₀ data in prostate (PC-3) and leukemia models .

- Temporal considerations : Include time-course analyses (24–72 hrs) to capture dynamic Wnt inhibition effects.

- Control groups : Use Wnt pathway activators (e.g., CHIR99021) and inhibitors (e.g., XAV939) as comparators .

Q. What methodological strategies resolve contradictions in this compound’s efficacy across cancer cell lines?

- Mechanistic deconvolution : Perform RNA-seq or proteomics to identify off-target effects or compensatory pathways (e.g., MAPK/ERK activation).

- Context-dependent validation : Test this compound in isogenic cell lines with varying β-catenin mutational status (e.g., wild-type vs. constitutively active mutants) .

- Cross-study meta-analysis : Compare results across published datasets using standardized metrics (e.g., fold-change in β-catenin levels) while accounting for experimental variables (e.g., serum concentration, passage number) .

Q. How can researchers ensure reproducibility in this compound studies?

- Batch consistency : Validate compound purity via HPLC and NMR for each experimental batch .

- Protocol harmonization : Adopt community guidelines for Wnt pathway assays (e.g., consensus cell lines, reporter constructs).

- Data transparency : Publish raw datasets (e.g., flow cytometry files, western blot images) in repositories like Figshare or Zenodo .

Q. What experimental controls are critical when studying this compound’s off-target effects?

- Genetic controls : Use siRNA-mediated knockdown of Dvl proteins to confirm on-target effects.

- Pharmacological controls : Combine this compound with Wnt agonists (e.g., Wnt3a-conditioned media) to assess pathway-specific rescue .

- Orthogonal assays : Cross-validate findings using CRISPR/Cas9-generated Dvl-knockout models .

Methodological Best Practices

Q. How to optimize in vivo studies using this compound for Wnt-driven cancers?

- Model selection : Prioritize patient-derived xenografts (PDXs) with documented Wnt/β-catenin activation (e.g., colorectal cancer PDXs).

- Dosing regimen : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic profiling to confirm bioavailability .

- Endpoint analysis : Include histopathology for tumor differentiation and qPCR for Wnt target genes (e.g., AXIN2, MYC) .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects?

- Synergy scoring : Use the Chou-Talalay method (Combination Index) with CalcuSyn software.

- Multi-variable regression : Account for covariates like cell confluency and hypoxia .

Data Interpretation & Reporting

Q. How to contextualize this compound’s antioxidant activity alongside its Wnt inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.